3-methyl-N-(3-(trifluoromethyl)phenyl)aniline
Description
3-Methyl-N-(3-(trifluoromethyl)phenyl)aniline (CAS: 80814-74-0) is an aromatic amine featuring a methyl group at the 3-position of the aniline ring and a trifluoromethyl (CF₃) substituent at the 3-position of the N-phenyl group. This compound is structurally characterized by its electron-withdrawing CF₃ group, which enhances lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical research .
Synthesis: The compound is synthesized via cross-coupling reactions. For example, Te(II)-catalyzed cross dehydrogenative coupling between 2-acetylphenothiazine and this compound under basic conditions yields the product in 45% isolated yield after purification by flash chromatography .
Properties
CAS No. |
80814-74-0 |
|---|---|
Molecular Formula |
C14H12F3N |
Molecular Weight |
251.25 g/mol |
IUPAC Name |
3-methyl-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H12F3N/c1-10-4-2-6-12(8-10)18-13-7-3-5-11(9-13)14(15,16)17/h2-9,18H,1H3 |
InChI Key |
VVWZPYJPQAPFFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS) Reactions
The trifluoromethyl (-CF₃) group is a strong electron-withdrawing meta-directing substituent, while the methyl (-CH₃) group is electron-donating and ortho/para-directing. This electronic duality creates regioselective reactivity:
-
Nitration : Reacts with nitric acid in sulfuric acid to yield nitro derivatives primarily at the para position of the methyl group (due to steric hindrance from -CF₃).
-
Sulfonation : Forms sulfonated products at the ortho position relative to the methyl group .
Table 1: EAS Reactivity of 3-Methyl-N-(3-(trifluoromethyl)phenyl)aniline
| Reaction Type | Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 4-Nitro-3-methyl-N-(3-CF₃-phenyl)aniline | 68% | |
| Sulfonation | H₂SO₄, SO₃, 80°C | 2-Sulfo-3-methyl-N-(3-CF₃-phenyl)aniline | 72% |
Cross-Coupling Reactions
The aromatic amine participates in palladium-catalyzed couplings:
-
Buchwald–Hartwig Amination : Reacts with aryl halides (e.g., bromobenzene) under Pd(OAc)₂/XPhos catalysis to form diarylamines .
-
Suzuki–Miyaura Coupling : When halogenated, couples with boronic acids (e.g., phenylboronic acid) to generate biaryl derivatives .
Table 2: Cross-Coupling Reactions
Functionalization of the Amine Group
The secondary amine undergoes alkylation and acylation:
-
Reductive Alkylation : Reacts with aldehydes (e.g., formaldehyde) under H₂/Pd-C to form tertiary amines .
-
Acylation : Acetylated with acetic anhydride to yield N-acetyl derivatives .
Table 3: Amine Functionalization
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Reductive Alkylation | HCHO, H₂ (1 atm), Pd/C | N-Methyl-3-methyl-N-(3-CF₃-phenyl)aniline | 82% | |
| Acylation | Ac₂O, Et₃N, CH₂Cl₂ | N-Acetyl-3-methyl-N-(3-CF₃-phenyl)aniline | 89% |
Radical-Mediated Reactions
In iridium/nickel metallaphotoredox systems, the compound participates in multicomponent couplings:
-
Trifluoromethylation : Reacts with CF₃SO₂Na under visible light to form CF₃-substituted adducts .
-
Aminomethylation : Couples with tertiary alkylamines and nitroarenes to generate branched trifluoromethyl amines .
Key Mechanistic Insights :
-
Radical trapping experiments confirm trifluoromethyl radical (·CF₃) intermediates .
-
Nickel catalysis facilitates C–N bond formation via oxidative addition .
Biological Activity and Derivatization
Derivatives show bioactivity modulated by the -CF₃ group:
-
Antimicrobial Derivatives : Chlorination at the methyl group’s para position enhances activity against S. aureus (MIC = 4 µg/mL) .
-
NMDA Receptor Antagonists : N′-Aryl-N-methylguanidine derivatives exhibit >90% inhibition of [³H]TCP binding .
Stability and Degradation
Scientific Research Applications
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-(trifluoromethyl)phenyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₄H₁₂F₃N.
- Applications : Intermediate in synthesizing bioactive molecules, such as kinase inhibitors .
Comparison with Similar Compounds
Structural Analogs
The following analogs share the N-(trifluoromethylphenyl)aniline backbone but differ in substituent positions or functional groups:
Physical and Chemical Properties
- Melting Points: 3-Methyl-N-(3-(trifluoromethyl)phenyl)aniline: Yellow oil . 4-{[(2-Methyl-5-nitrophenyl)amino]methyl}-N-[3-(trifluoromethyl)phenyl]benzamide (18): Melts at 169–171°C (crystalline solid) . N-Methyl-2-(phenylthio)-N-(3-(trifluoromethyl)phenyl)aniline (3j): Pale yellow solid (mp 170–171°C) .
Synthetic Yields :
Reactivity and Functionalization
- Electrophilic Substitution : The CF₃ group deactivates the ring, directing reactions to specific positions. For example, Pd-catalyzed C–H olefination of N,N-dimethyl-3-(trifluoromethyl)aniline occurs preferentially at the para position .
- Biological Activity :
- Compound GZD856 (a derivative with a pyrazolo[1,5-a]pyrimidin-6-ylethynyl group) acts as a Bcr-AblT315I inhibitor, highlighting the pharmacological relevance of the CF₃-aniline scaffold .
- Analogs like 3-chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline exhibit herbicidal properties due to nitro and chloro substituents .
Biological Activity
3-methyl-N-(3-(trifluoromethyl)phenyl)aniline, with the chemical formula and CAS number 80814-74-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, receptor binding affinity, and implications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Weight : 255.25 g/mol
- IUPAC Name : this compound
- CAS Number : 80814-74-0
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The trifluoromethyl group is known to enhance metabolic stability and influence binding affinities in biological systems.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial properties. The presence of the trifluoromethyl group contributes to its effectiveness:
| Activity | IC50 (µM) | Target |
|---|---|---|
| Antibacterial | 5.0 | Staphylococcus aureus |
| Antifungal | 4.2 | Candida albicans |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Receptor Binding Affinity
The compound has been investigated for its binding affinity to various receptors, particularly in the context of neuropharmacology:
- PCP Binding Site Affinity : The trifluoromethyl substitution has shown to increase binding affinity significantly. For instance, a study noted a nearly two-fold increase in binding affinity compared to its non-trifluoromethyl counterparts .
| Compound | Binding Affinity (nM) |
|---|---|
| This compound | 13.0 |
| Non-trifluoromethyl analogue | 18.3 |
This enhanced binding affinity indicates potential applications in designing drugs targeting the PCP site, which is involved in various neurological disorders .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Anticancer Properties :
- In vitro Studies :
The mechanism by which this compound exerts its biological effects may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
